molecular formula C12H22N2O2 B2774893 Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate CAS No. 1822802-10-7

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Cat. No. B2774893
CAS RN: 1822802-10-7
M. Wt: 226.32
InChI Key: SGNYNNBRSJFDNX-UHFFFAOYSA-N
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Description

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a chemical compound with the CAS Number: 1822802-10-7 . It has a molecular weight of 226.32 . The IUPAC name for this compound is tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate .


Physical And Chemical Properties Analysis

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current search results.

Scientific Research Applications

Supramolecular Chemistry

The study of cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, reveals their significance in supramolecular chemistry. The research highlights the relationship between molecular and crystal structure, emphasizing the role of substituents on the cyclohexane ring in forming supramolecular arrangements. Notably, the study provides insights into how these compounds do not contain solvent molecules in their crystals, underscoring their potential in creating distinct structural types based on hydantoin ring interactions (Graus et al., 2010).

Peptide Synthesis and Conformational Analysis

Spirolactams, closely related to tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, serve as conformationally restricted pseudopeptides. These compounds are synthesized as constrained surrogates for dipeptides, demonstrating their utility in peptide synthesis. Conformational analyses through NMR and molecular modeling show their potential as gamma-turn and distorted type II beta-turn mimetics, essential in understanding peptide structure and function (Fernandez et al., 2002).

Novel Compound Synthesis

Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of related compounds for further chemical modification. This work opens pathways for novel compounds that access chemical spaces complementary to piperidine ring systems, showing the broader applicability of diazaspiro compounds in drug discovery and development (Meyers et al., 2009).

Anticonvulsant Profiles

Research on diazaspiro compounds, including those structurally akin to tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, has revealed their potential as anticonvulsants. Synthesis and evaluation of specific diazaspiro derivatives have identified compounds with significant potency compared to traditional anticonvulsant drugs. This finding indicates the therapeutic potential of diazaspiro compounds in treating convulsive disorders (Aboul-Enein et al., 2014).

Safety and Hazards

The safety information available indicates that Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is associated with several hazards. The compound has the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5,8-diazaspiro[2.6]nonane-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-13-8-12(9-14)4-5-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNYNNBRSJFDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC2(C1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

CAS RN

1822802-10-7
Record name tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate
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